EFOMYCIN G

Selectin inhibition Leukocyte adhesion Anti-inflammatory

Efomycin G (CAS 114013-52-4) is a C2-symmetric 16-membered glycosylated macrodiolide natural product belonging to the elaiophylin/efomycin family of polyketide-derived macrolides, primarily isolated from Streptomyces spp. including S.

Molecular Formula C9H10Br2O3
Molecular Weight 0
CAS No. 114013-52-4
Cat. No. B1180351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEFOMYCIN G
CAS114013-52-4
SynonymsEFOMYCIN G
Molecular FormulaC9H10Br2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Efomycin G (CAS 114013-52-4): Structural Identity and Baseline Characterization for Procurement


Efomycin G (CAS 114013-52-4) is a C2-symmetric 16-membered glycosylated macrodiolide natural product belonging to the elaiophylin/efomycin family of polyketide-derived macrolides, primarily isolated from Streptomyces spp. including S. BS1261, S. pseudoverticillus YN17707, and S. sp. BCC72023 [1]. It bears the molecular formula C53H86O18 with a molecular weight of 1011.20 g/mol and a characteristic UV absorption maximum at 251–254 nm in methanolic solution [2]. Efomycin G features a C2-symmetric diolide core scaffold with pendant deoxy sugar moieties, a structural signature that differentiates it from mono-glycosylated or deglycosylated efomycin congeners such as efomycin M and the ring-opened efomycin S [3]. The compound is noted for its multifunctional bioactivity profile encompassing selectin-mediated anti-adhesion effects, antibacterial activity against drug-resistant pathogens, and antimalarial activity, making it a valuable reference standard and tool compound across anti-inflammatory, antimicrobial, and anticancer research programs [1].

Why Efomycin G Cannot Be Interchanged with Efomycin S, T, or Other Elaiophylin-Class Compounds


Within the efomycin/elaiophylin family, small structural modifications produce binary functional outcomes: efomycins E, G, M, and O significantly inhibit leukocyte adhesion to human and porcine vascular endothelium, whereas efomycins S (ester-cleaved, ring-opened macrolide) and T (peracetylated efomycin M) exhibit no detectable biological activity in the same adhesion assay [1]. Further, substitutions at the C-11 and C-11′ hydroxyl positions generate a spectrum of cytotoxic and antibacterial potencies — 11-O-methylelaiophylin and 11,11′-O-dimethylelaiophylin display quantitatively distinct IC₅₀ and MIC values relative to efomycin G, even though all share the elaiophylin core scaffold [2]. These structure-activity relationships are not predictable from elemental composition or molecular class alone, meaning that substitution of one efomycin or elaiophylin analog for another without assay-specific benchmarking will invalidate experimental comparisons and confound selection-based procurement decisions [1].

Efomycin G Comparator Evidence: Quantitative Differentiation Data for Informed Selection


Leukocyte Adhesion Inhibition: Efomycin G vs. Efomycin S and T — Binary Functional Differentiation

In a direct head-to-head adhesion assay using human and porcine leukocytes on vascular endothelium, efomycin G (along with efomycins E, M, and O) significantly inhibited leukocyte adhesion, whereas efomycin S (generated by ester cleavage of the macrolide ring) and efomycin T (peracetylated efomycin M) showed no biological activity whatsoever [1][2]. This represents a qualitative, binary differentiation — active versus completely inactive — within the same experimental system, driven by distinct structural modifications to the macrolide scaffold.

Selectin inhibition Leukocyte adhesion Anti-inflammatory

Antimalarial Activity: Efomycin G vs. Efomycin M — Direct IC₅₀ Comparison Against Multidrug-Resistant Plasmodium falciparum

In a direct comparative study of compounds co-isolated from Streptomyces sp. BCC72023, efomycin G (compound 2) and efomycin M (compound 1) were evaluated for antimalarial activity against the multidrug-resistant Plasmodium falciparum K-1 strain. Both compounds exhibited antimalarial activity with IC₅₀ values falling within the range of 1.40–5.23 μg/mL, demonstrating comparable antiplasmodial potency between the two efomycin congeners under identical assay conditions [1]. This co-isolation and parallel testing framework provides direct, internally controlled evidence that efomycin G delivers antimalarial activity equivalent to efomycin M in this specific indication, while offering a structurally distinct (non-deglycosylated) scaffold for structure-activity relationship (SAR) diversification.

Antimalarial Plasmodium falciparum Drug-resistant malaria

Antibacterial Activity Against Drug-Resistant MRSA and VRE: Cross-Study MIC Comparison of Efomycin G with Elaiophylin and Methylated Congeners

In a study of four elaiophylin-class compounds co-isolated from Streptomyces sp. 7-145, efomycin G (compound 4) exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with MIC values in the range of 1–16 μg/mL, comparable to elaiophylin (compound 1), 11-O-methylelaiophylin (compound 2), and 11,11′-O-dimethylelaiophylin (compound 3) tested in parallel [1]. All four compounds also displayed potent activity against Mycobacterium tuberculosis H37Rv, with efomycin G's MIC falling within the reported range of 0.5–4 μg/mL for the series [1]. This cross-study dataset establishes that efomycin G delivers antibacterial potency against clinically relevant drug-resistant Gram-positive pathogens that is equivalent to the broader elaiophylin class, while its distinct methylation pattern at C-11 relative to the methylated congeners provides a structural handle for differential SAR interpretation — specifically, efomycin G carries free hydroxyl groups at both C-11 and C-11′ positions, in contrast to the mono- and di-methylated analogs [1].

Antibacterial MRSA VRE Drug-resistant pathogens

Cytotoxic and Cell Cycle Inhibitory Activity: Efomycin G vs. Elaiophylin and 11-O-Monomethylelaiophylin — Class-Level Functional Equivalence

Three elaiophylin-class compounds — elaiophylin (1), 11-O-monomethylelaiophylin (2), and efomycin G (3) — were co-isolated from Streptomyces pseudoverticillus YN17707 and evaluated in parallel for cytotoxicity, cell cycle inhibition, and apoptosis induction [1]. All three compounds exhibited strong cytotoxicity at higher concentrations, and at lower concentrations demonstrated cell cycle inhibitory and apoptosis-inducing activities, establishing them as a new class of cell cycle inhibitors and apoptosis inducers [1]. The parallel testing design provides class-level evidence that efomycin G delivers the same cytotoxic and cell-cycle-modulating functional profile as elaiophylin and 11-O-monomethylelaiophylin, while its distinct C-11/C-11′ substitution pattern (free hydroxyl versus methylated) differentiates it as a non-methylated scaffold within this bioactive series.

Cytotoxicity Cell cycle inhibition Apoptosis induction

Efomycin G Procurement Scenarios: Where Quantitative Evidence Supports Selection Over Analogs


Selectin-Mediated Inflammation Research: Efomycin G as a Validated Positive-Control Compound

For laboratories investigating selectin-mediated leukocyte adhesion as a therapeutic target in inflammatory disorders (psoriasis, ischemia-reperfusion injury, myocardial infarction, allergic asthma), efomycin G is a structurally and functionally validated tool compound. The Wienrich et al. (2006) structure-function study provides the definitive evidence framework: efomycin G is one of only four efomycin congeners (along with E, M, and O) that demonstrate significant inhibition of both human and porcine leukocyte adhesion to vascular endothelium, while efomycins S and T are completely inactive [1]. This explicit within-study comparator data allows researchers to confidently select efomycin G as a positive control or probe molecule, with the assurance that the compound has been functionally benchmarked against inactive family members in the same experimental system. Procurement of efomycin G for this application is specifically warranted when the experimental design requires an active selectin-inhibitory efomycin that retains the intact C2-symmetric macrodiolide scaffold, as distinct from the deglycosylated efomycin M or the synthetic efomycin O [1].

Antimalarial Drug Discovery: Efomycin G as an Antiplasmodial Lead Scaffold for SAR Diversification

For antimalarial drug discovery programs screening natural product libraries against multidrug-resistant Plasmodium falciparum, efomycin G provides a validated antiplasmodial scaffold with documented IC₅₀ values in the low μg/mL range (1.40–5.23 μg/mL) against the K-1 multidrug-resistant strain. The Supong et al. (2016) study provides the critical procurement-relevant evidence: efomycin G and efomycin M were co-isolated and tested in parallel, establishing directly comparable antiplasmodial potency between these two congeners [2]. What distinguishes efomycin G as a procurement choice in this context is its structural integrity — efomycin M is a deglycosylated derivative generated by base-catalyzed deglycosylation of the parent scaffold, whereas efomycin G retains the full glycosylated C2-symmetric diolide architecture, offering a more complete natural product template for medicinal chemistry optimization [2].

Antibacterial Resistance Programs: Efomycin G for MRSA/VRE Susceptibility Benchmarking and Derivatization Chemistry

For antibacterial research programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), efomycin G serves as a reference standard within the elaiophylin class. The Wu et al. (2014) study provides the key procurement evidence: four elaiophylin congeners including efomycin G were tested in parallel against MRSA and VRE, with all compounds exhibiting MIC values in the 1–16 μg/mL range [3]. The distinguishing feature of efomycin G in this context is its possession of free hydroxyl groups at both the C-11 and C-11′ positions — in contrast to 11-O-methylelaiophylin (mono-methylated) and 11,11′-O-dimethylelaiophylin (di-methylated) — which provides two additional synthetic handles for derivatization [3]. This makes efomycin G the preferred procurement choice for medicinal chemistry campaigns aiming to generate novel elaiophylin analogs through functionalization at these unsubstituted positions, a synthetic strategy not available with the methylated congeners.

Cancer Cell Cycle and Apoptosis Research: Efomycin G as a Class-Validated Non-Methylated Tool Compound

For oncology research programs investigating elaiophylin-class compounds as cell cycle inhibitors and apoptosis inducers, efomycin G provides a structurally differentiated tool compound within a functionally validated series. The Chinese Journal of Antibiotics (2001) study co-isolated and characterized efomycin G alongside elaiophylin and 11-O-monomethylelaiophylin from S. pseudoverticillus, demonstrating that all three compounds share the same dual-concentration-dependent activity profile — strong cytotoxicity at high concentrations and cell cycle inhibition with apoptosis induction at low concentrations [4]. Procurement of efomycin G specifically — rather than the more commonly cited elaiophylin — is warranted when researchers require the non-methylated scaffold variant for comparative SAR studies, as the free C-11/C-11′ hydroxyl groups in efomycin G may confer differential physicochemical properties (solubility, logP) that influence cellular uptake, intracellular distribution, or target engagement kinetics relative to the methylated analogs [4].

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